

"Spectroscopic data (NMR, IR, Mass Spec) of Tripropylene glycol monopropyl ether"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tripropylene glycol monopropyl ether*

Cat. No.: B3317494

[Get Quote](#)

Spectroscopic Profile of Tripropylene Glycol Monopropyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Tripropylene glycol monopropyl ether** (CAS No. 96077-04-2), a versatile solvent and intermediate in various industrial and pharmaceutical applications. This document presents available quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and includes a logical workflow diagram for clarity.

Chemical Structure and Properties

Tripropylene glycol monopropyl ether is a complex ether-alcohol with the chemical formula $C_{12}H_{26}O_4$ and a molecular weight of 234.33 g/mol. Its structure consists of a tripropylene glycol backbone with a terminal propyl ether group.

IUPAC Name: 1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for **Tripropylene glycol monopropyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): An experimental ¹H NMR spectrum for **Tripropylene glycol monopropyl ether** is not readily available in public databases. However, based on the known chemical shifts for similar propylene glycol ethers, a predicted spectrum would exhibit signals in the following regions:

- 0.8-1.0 ppm (triplet): Terminal methyl protons of the propyl group (-OCH₂CH₂CH₃).
- 1.0-1.2 ppm (doublets): Methyl protons of the propylene glycol units (-OCH(CH₃)CH₂-).
- 1.4-1.6 ppm (sextet): Methylene protons of the propyl group (-OCH₂CH₂CH₃).
- 3.2-3.7 ppm (multiplets): Methylene and methine protons of the propylene glycol backbone and the methylene protons of the propyl ether (-OCH₂CH₂CH₃, -OCH(CH₃)CH₂O-).
- 3.8-4.1 ppm (multiplet): Methine proton adjacent to the terminal hydroxyl group (-CH(OH)CH₃).
- Variable ppm (singlet, broad): Hydroxyl proton (-OH).

¹³C NMR: The following table summarizes the available ¹³C NMR spectral data.

Chemical Shift (ppm)	Assignment
Data not available	Specific peak assignments are not available

Note: While a ¹³C NMR spectrum is noted as available in PubChem, specific peak data is not provided. The expected spectrum would show a series of signals between 15-20 ppm for the methyl carbons and between 60-80 ppm for the oxygen-linked methylene and methine carbons.

Infrared (IR) Spectroscopy (Predicted)

A dedicated experimental IR spectrum for **Tripropylene glycol monopropyl ether** is not publicly available. However, the spectrum is predicted to have the following characteristic absorption bands based on its functional groups:

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
3600-3200	O-H Stretch (alcohol)	Strong, Broad
2970-2850	C-H Stretch (alkane)	Strong
1150-1050	C-O Stretch (ether & alcohol)	Strong
1470-1430	C-H Bend (alkane)	Medium
1380-1370	C-H Bend (alkane)	Medium

Mass Spectrometry (MS)

Mass spectrometry data is available for **Tripropylene glycol monopropyl ether**, providing insights into its fragmentation patterns under electron ionization.

Method	Key Fragments (m/z)
GC-MS	45, 59, 117
MS-MS	101.1, 117.1, 159

The fragmentation of glycol ethers typically involves cleavage of the C-O and C-C bonds, leading to the formation of smaller, stable oxonium ions. The base peak at m/z 45 is characteristic of the $[\text{CH}_3\text{CHOCH}_3]^+$ fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

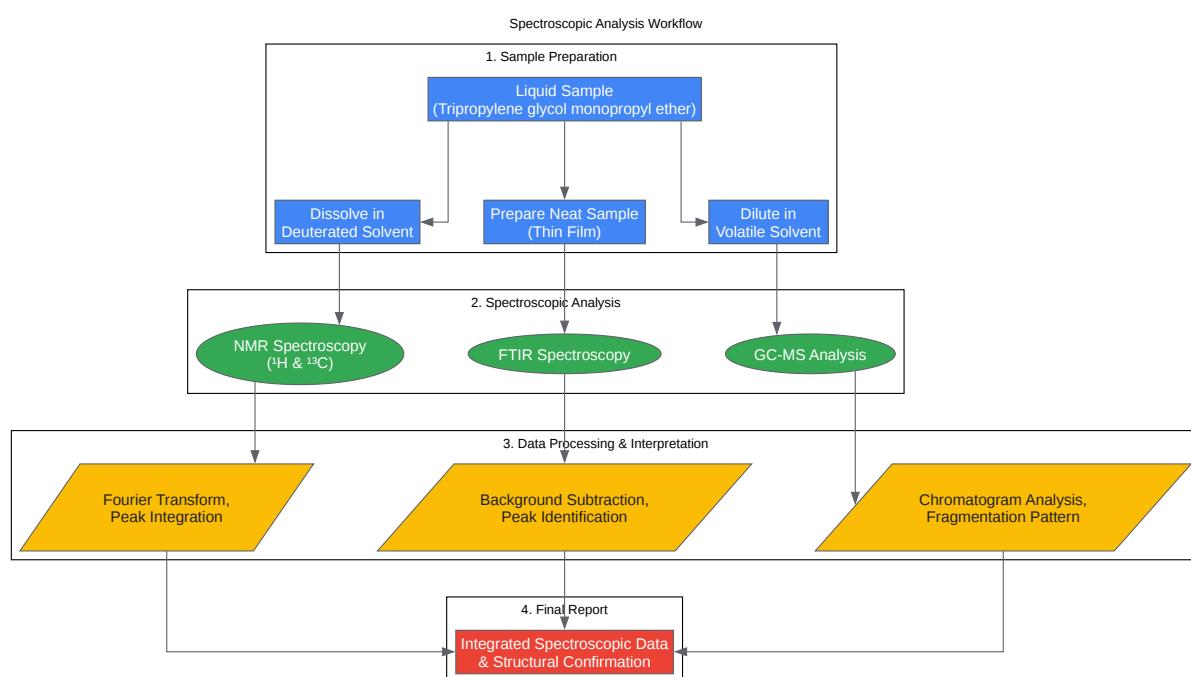
NMR Spectroscopy

- Sample Preparation: Dissolve a small amount of **Tripropylene glycol monopropyl ether** in a deuterated solvent (e.g., CDCl_3 or D_2O).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon atom.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

IR Spectroscopy

- Sample Preparation: As **Tripropylene glycol monopropyl ether** is a liquid, it can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Data Processing: Perform a background subtraction to remove atmospheric (CO_2 , H_2O) absorptions.


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the **Tripropylene glycol monopropyl ether** sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
- Chromatographic Separation:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
 - Injector Temperature: Typically 250°C.
 - Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of any impurities.

- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).
- Data Analysis: Identify the peak corresponding to **Tripropylene glycol monopropyl ether** in the total ion chromatogram and analyze its mass spectrum for characteristic fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **Tripropylene glycol monopropyl ether**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

- To cite this document: BenchChem. ["Spectroscopic data (NMR, IR, Mass Spec) of Tripropylene glycol monopropyl ether"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3317494#spectroscopic-data-nmr-ir-mass-spec-of-tripropylene-glycol-monopropyl-ether>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com